Chlorotrifluorosilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

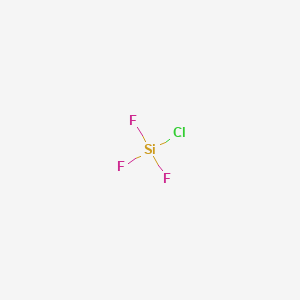

2D Structure

3D Structure

Properties

IUPAC Name |

chloro(trifluoro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClF3Si/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLDFAYTXKMDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si](F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClF3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161412 | |

| Record name | Chlorotrifluorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14049-36-6 | |

| Record name | Silane, chlorotrifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14049-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotrifluorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorotrifluorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation

The preparation of chlorotrifluorosilane can be achieved through various synthetic routes, reflecting a range of laboratory and industrial methodologies.

Halogen Exchange Reactions: A common method involves the reaction of silicon tetrachloride (SiCl₄) with a fluorinating agent. Antimony trifluoride (SbF₃), often with an antimony pentachloride catalyst, is effective in this halogen exchange. wikipedia.org The resulting mixture of fluorochlorosilanes, including SiClF₃, is then separated by fractional distillation. wikipedia.org

High-Temperature Gas-Phase Reactions: At elevated temperatures (e.g., 600 °C), the reaction between silicon tetrachloride and silicon tetrafluoride (SiF₄) gases yields a mixture of halosilanes, with this compound being a significant product. wikipedia.org Another high-temperature route involves the reaction of silicon tetrafluoride with phosphorus trichloride (B1173362) above 500 °C. wikipedia.org

From Hexafluorodisilane (B80809): The first reported synthesis involved the explosive reaction of hexafluorodisilane (Si₂F₆) with chlorine gas, which produces this compound along with other products like silicon tetrafluoride and dichlorodifluorosilane. wikipedia.org

Thermal Decomposition: Heating a mixture of anhydrous aluminium chloride (AlCl₃) and sodium hexafluorosilicate (B96646) (Na₂SiF₆) to between 190 and 250 °C liberates a gaseous mixture containing SiClF₃. wikipedia.org

Laser-Induced Dissociation: Modern techniques include the use of infrared lasers to induce the dissociation of compounds like 2-chloroethyltrifluorosilane. By tuning the laser to a specific vibrational frequency, this method can be adapted for the selective separation of silicon isotopes. wikipedia.org

Physical and Chemical Properties

Chlorotrifluorosilane exhibits distinct physical and thermodynamic properties characteristic of a volatile halosilane. It is a colorless gas at standard conditions that reacts with water. wikipedia.org

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | SiClF₃ | wikipedia.org |

| Molar Mass | 120.534 g/mol | nist.gov |

| Appearance | Colorless gas | wikipedia.org |

| Density | 1.31 g/mL | wikipedia.org |

| Melting Point | -138 °C (135 K) | wikipedia.org |

| Critical Temperature | 307.63 K | nist.gov |

| Critical Pressure | 34.65 bar | nist.gov |

| Solubility in Water | Reacts | wikipedia.org |

| Dipole Moment | 0.636 D (gas) | wikipedia.org |

| Standard Enthalpy of Formation (ΔfH°) | -315.0 kcal/mol (at 298 K) | wikipedia.org |

Molecular Structure and Bonding

The molecular geometry of chlorotrifluorosilane is a distorted tetrahedron, a consequence of the differing electronegativities and sizes of the halogen substituents. wikipedia.org

Bond Lengths: The experimentally determined bond lengths are 1.558 Å for the Si-F bonds and 1.996 Å for the Si-Cl bond. wikipedia.org The Si-Cl bond is notably shorter than what would be expected for a typical single bond, which has been interpreted as indicating a degree of double bond character (approximately 31%). wikipedia.org This is rationalized by the high ionicity of the Si-F bonds, which withdraws electron density from the silicon atom, thereby allowing for partial π-bonding with the chlorine atom. wikipedia.org

Bond Angles: The bond angles deviate from the ideal tetrahedral angle of 109.5°. The F-Si-F angle is 108.7°, while the F-Si-Cl angle is slightly larger at 110.2°. wikipedia.org

Table 2: Molecular Structure Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Shape | Distorted tetrahedron | wikipedia.org |

| Si–F Bond Length | 1.558 Å | wikipedia.org |

| Si–Cl Bond Length | 1.996 Å | wikipedia.org |

| ∠FSiF Bond Angle | 108.7° | wikipedia.org |

| ∠FSiCl Bond Angle | 110.2° | wikipedia.org |

Spectroscopic Properties

The spectroscopic analysis of chlorotrifluorosilane provides valuable insight into its electronic structure and vibrational modes.

Infrared (IR) and Raman Spectroscopy: The vibrational modes of SiClF₃ are active in both IR and Raman spectroscopy. A notable application of its infrared absorption is in the laser-induced separation of silicon isotopes. A CO₂ laser tuned to the 934.5 cm⁻¹ absorption band can selectively dissociate molecules containing specific silicon isotopes, such as ³⁰Si, allowing for their enrichment. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR spectroscopy is a key technique for characterizing silicon compounds. While specific chemical shift data for SiClF₃ is highly dependent on computational methods and experimental conditions, it is a valuable tool for studying the electronic environment of the silicon nucleus. nih.gov

Photoelectron Spectroscopy: The ionization energy of this compound has been determined to be 13.44 ± 0.02 eV through photoelectron spectroscopy.

Table 3: Selected Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Value | Reference |

|---|---|---|---|

| Infrared Spectroscopy | Vibrational Frequency (for ³⁰Si enrichment) | 934.5 cm⁻¹ | wikipedia.org |

| Photoelectron Spectroscopy | Ionization Energy | 13.44 ± 0.02 eV |

Chemical Reactivity

Chlorotrifluorosilane exhibits reactivity typical of electron-deficient silicon halides.

Hydrolysis: It readily undergoes hydrolysis in the presence of water, yielding silica (B1680970) (silicon dioxide) as the final product. wikipedia.org

Reaction with Hydrides: With trimethylstannane (B102407) ((CH₃)₃SnH), it undergoes a reaction at room temperature over approximately 60 hours to produce trifluorosilane (B87118) (SiF₃H). wikipedia.org

Lewis Acidity and Adduct Formation: As a Lewis acid, SiClF₃ forms stable addition compounds with Lewis bases. For instance, it reacts with pyridine (B92270) to form an adduct with the formula SiClF₃·2(py). wikipedia.org With trimethylamine, both a monoamine and a diamine complex can be formed by condensing the reactants at -78 °C. wikipedia.org

Radical Anion Formation: Exposure to gamma rays can lead to the formation of the chlorotrifluorosilanide radical anion, SiClF₃⁻. This radical species adopts a trigonal bipyramidal geometry, with the chlorine and one fluorine atom occupying the axial positions. wikipedia.org

Applications

The specific chemical and physical properties of chlorotrifluorosilane make it a valuable compound in specialized technological and scientific areas.

Materials Science and Semiconductor Industry: It serves as a precursor gas in chemical vapor deposition (CVD) processes for depositing silicon and silicon-based thin films. cymitquimica.com The presence of both chlorine and fluorine allows for tailored deposition characteristics.

Synthetic Chemistry: It is used as a reagent in the synthesis of other fluorinated silicon compounds. cymitquimica.com

Isotope Enrichment: As mentioned, its specific infrared absorption properties enable its use in laser-based methods for the enrichment of silicon isotopes, which has applications in electronics and quantum computing research. wikipedia.org

Dielectric Gas: The compound has been proposed for use as a dielectric gas due to its high breakdown voltage and low global warming potential. wikipedia.org

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research on chlorotrifluorosilane has yielded significant insights into the chemistry of halosilanes. Key findings include a comprehensive understanding of its synthesis through various pathways, from classic halogen exchange reactions to more advanced laser-induced dissociations. Structural analysis has revealed a distorted tetrahedral geometry with an unusually short Si-Cl bond, providing a valuable case study for bonding theories that incorporate concepts of ionic character and partial π-bonding. Methodological advancements are highlighted by the application of infrared laser technology, which leverages the specific vibrational frequencies of SiClF₃ to achieve the isotopically selective enrichment of silicon, a technique with profound implications for materials science. Furthermore, studies on its reactivity have characterized its Lewis acidic nature through the formation of adducts and the generation of the novel trigonal bipyramidal SiClF₃⁻ radical anion.

Outlook on the Continued Academic Relevance of this compound

The academic relevance of this compound is poised to continue, driven by its utility in both fundamental and applied research. As a precursor in chemical vapor deposition, it remains a compound of interest for developing new semiconductor materials and fluorinated silica (B1680970) products. wikipedia.orgcymitquimica.com Its role as a reagent for synthesizing specialized organosilicon compounds ensures its continued use in exploratory synthetic chemistry. Moreover, SiClF₃ will likely persist as an important model compound for theoretical and computational chemistry, offering a relatively simple yet non-trivial system for testing and refining models of chemical bonding, molecular dynamics, and spectroscopic predictions in silicon chemistry. The ongoing demand for isotopically pure silicon for advanced technological applications will also sustain interest in the laser-based enrichment methods where this compound is a key component.

Table of Compounds Mentioned

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing chlorotrifluorosilane (SiClF₃), and which characterization techniques are critical for confirming its purity and structural integrity?

- Methodology : Synthesis typically involves fluorination of chlorosilanes under controlled temperatures (<50°C to prevent decomposition ). Characterization should include:

- Mass spectrometry to confirm molecular weight (theoretical: 120.53 g/mol).

- Vibrational spectroscopy (IR/Raman) to identify Si-F (≈740 cm⁻¹) and Si-Cl (≈490 cm⁻¹) stretching modes .

- Gas-phase NMR to resolve structural isomerism, if applicable.

Q. How can researchers accurately measure the thermodynamic properties of SiClF₃, such as critical temperature (Tc) and pressure (Pc)?

- Data source : Refer to experimentally determined values from the CRC Handbook: Tc = 307.7 K, Pc = 3.46 MPa, and Vc = 203.2 cm³·mol⁻¹ .

- Methodology : Use static or dynamic gas-phase methods with calibrated pressure transducers and adiabatic calorimetry. Validate results against established phase diagrams .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bond lengths and dissociation energies for SiClF₃ across different studies?

- Analysis framework :

- Compare high-resolution electron diffraction data (e.g., Si-F bond length: ~1.58 Å) with computational results (DFT/B3LYP) to identify systematic errors .

- Evaluate experimental conditions (e.g., gas-phase vs. matrix-isolation techniques) that may influence measurements .

Q. How does SiClF₃’s stability under varying temperatures and pressures influence its utility in fluorination reactions?

- Thermodynamic modeling : Use the Peng-Robinson equation of state to predict decomposition thresholds (e.g., stability limits at >50°C ).

- Experimental validation : Conduct controlled pyrolysis experiments with in-situ FTIR monitoring to track decomposition products (e.g., SiF₄, Cl₂) .

Q. What computational approaches best predict SiClF₃’s reactivity with nucleophiles, and how can discrepancies between theoretical and experimental kinetics be addressed?

- Methodology :

- Perform ab initio molecular dynamics (AIMD) simulations to model reaction pathways (e.g., nucleophilic attack at Si vs. F sites).

- Validate with stopped-flow techniques to measure bimolecular rate constants in inert solvents (e.g., perfluorinated hydrocarbons) .

Data Reporting and Reproducibility Guidelines

- Experimental sections : Include raw data tables (e.g., spectroscopic peaks, thermodynamic values) in the main text or supplementary materials, adhering to journal-specific limits (≤5 compounds in main text) .

- Critical data : For reproducibility, document instrumental parameters (e.g., NMR magnet strength, IR detector resolution) and environmental controls (e.g., humidity levels during synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.